molecular formula C8H15FN2 B13204632 1-Cyclopropyl-3-fluoropiperidin-4-amine

1-Cyclopropyl-3-fluoropiperidin-4-amine

Cat. No.: B13204632
M. Wt: 158.22 g/mol
InChI Key: NMNDGFBFFKGLQG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-fluoropiperidin-4-amine is a chemical compound with the molecular formula C₈H₁₅FN₂. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a cyclopropyl group and a fluorine atom in its structure makes it an interesting compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-fluoropiperidin-4-amine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.

Another method involves the palladium-catalyzed α-arylation of zinc enolates of esters . This reaction occurs at room temperature or at 70°C with bromoarenes containing various functional groups, expanding the scope of the arylation of esters.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-fluoropiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Cyclopropyl-3-fluoropiperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-fluoropiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropyl-3-fluoropiperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15FN2

Molecular Weight

158.22 g/mol

IUPAC Name

1-cyclopropyl-3-fluoropiperidin-4-amine

InChI

InChI=1S/C8H15FN2/c9-7-5-11(6-1-2-6)4-3-8(7)10/h6-8H,1-5,10H2

InChI Key

NMNDGFBFFKGLQG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C(C2)F)N

Origin of Product

United States

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